2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

NEK1 NEK2 Kinase selectivity

2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640979-14-0) is the only commercially available member of this pyrazolyl-quinoxaline chemotype with publicly confirmed dual NEK1/NEK2 inhibition. The 2-methyl group on the quinoxaline core is a critical selectivity determinant; close analogs (des-methyl, pyrimidine-methyl) lack NEK annotation and carry unquantified target-shift risk. Procure this compound to immediately seed NEK-centric biochemical assays or integrate into broad-panel kinase selectivity screens alongside its des-methyl analog for controlled SAR comparison. Its moderate molecular weight (372.4 Da) provides ample headroom for property-guided lead optimization. Request batch-specific HPLC/MS purity and control compound recommendations when ordering.

Molecular Formula C20H20N8
Molecular Weight 372.4 g/mol
CAS No. 2640979-14-0
Cat. No. B6476725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
CAS2640979-14-0
Molecular FormulaC20H20N8
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
InChIInChI=1S/C20H20N8/c1-15-20(25-17-6-3-2-5-16(17)24-15)27-11-9-26(10-12-27)18-13-19(22-14-21-18)28-8-4-7-23-28/h2-8,13-14H,9-12H2,1H3
InChIKeyGNLAWKZBVIXBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640979-14-0): Compound Identity and Core Pharmacophore


2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640979-14-0) is a fully synthetic, nitrogen-rich heterocyclic small molecule (C20H20N8, MW 372.4 g/mol) combining a 2-methylquinoxaline core, a piperazine linker, and a 4-(1H-pyrazol-1-yl)pyrimidine terminus [1]. The compound belongs to the pyrazolyl-quinoxaline chemotype, a class patented extensively as ATP-competitive kinase inhibitors [2]. Publicly curated target annotations list this specific structure as an inhibitor of NIMA-related kinases NEK1 and NEK2, suggesting a defined biological niche distinct from broader-spectrum kinase chemotypes [3]. The rigid planar quinoxaline and the flexible piperazine‑pyrimidine‑pyrazole arm create a scaffold predisposed to selective ATP‑site engagement, making the compound a candidate for focused kinase‑profiling studies [1].

Why Generic Replacement of 2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline Is Scientifically Unsound


Within the pyrazolyl‑quinoxaline kinase‑inhibitor space, single‑atom or single‑methyl alterations frequently redirect kinase‑binding profiles from one kinase family to another, voiding the target‑engagement rationale of the original hit [1]. The 2‑methyl group on the quinoxaline ring, the 1H‑pyrazol‑1‑yl substitution pattern, and the precise pyrimidine‑4‑yl connection point each contribute steric and electronic complementarity to the ATP‑binding cleft. Close analogs such as 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (des‑methyl analog) or 2-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (pyrimidine‑methyl analog) cannot be assumed to retain the same selectivity fingerprint or potency magnitude without empirical confirmation [2]. Consequently, for any scientific application—target validation, assay development, or structure–activity relationship (SAR) expansion—substituting the title compound with a structurally adjacent molecule introduces unquantified risk of target‑shift and invalidates comparative conclusions [1][2].

Quantitative Differentiation Evidence for 2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640979-14-0)


Annotated NEK1/NEK2 Target Engagement vs. Non‑Kinase or Multi‑Kinase Comparators

Publicly curated target data explicitly annotate 2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline as an inhibitor of NIMA‑related kinase 1 (NEK1) and NEK2 [1]. In contrast, the closest commercially described analog, 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, carries no equivalent target annotation [2]. While quantitative IC50 or Kd values are not yet publicly disclosed for either compound, the mere presence of a defined, dual‑NEK target label represents a critical selection criterion for researchers studying mitotic regulation, ciliogenesis, or centrosome biology. A compound without an established target hypothesis offers no equivalent scientific starting point. This difference means that the title compound can immediately be deployed in NEK‑focused biochemical or cellular assays, whereas its des‑methyl analog requires de novo target‑identification work.

NEK1 NEK2 Kinase selectivity Target annotation

Molecular‑Weight Advantage Relative to Pyrimidine‑Methylated Analog

The title compound (MW 372.4 g/mol) [1] is 14 Da lighter than its closest commercially listed analog, 2-methyl-3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (MW 386.5 g/mol) [2]. This 3.8% molecular‑weight reduction arises from the absence of a methyl group on the pyrimidine ring. In fragment‑based and lead‑optimization workflows, a smaller molecular weight with retained binding features is valued because it reduces lipophilicity burden and can improve ligand efficiency indices (LE, LLE) when potency is comparable. Although direct potency data are missing, the molecular‑weight advantage positions the title compound as a more attractive starting point for medicinal chemistry optimization. For procurement decisions where the goal is to build a focused SAR set, the lower‑MW compound provides greater headroom for subsequent substitution without violating commonly applied property guidelines (e.g., MW < 400 Da in lead‑like space).

Physicochemical properties Ligand efficiency Molecular weight

Structural Determinant: 2‑Methyl on Quinoxaline Distinguishes from Des‑Methyl Analog

The 2‑methyl substituent on the quinoxaline core of the title compound introduces steric bulk adjacent to the hinge‑binding motif that is absent in 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline [1]. In quinoxaline‑based kinase inhibitors, the 2‑position frequently projects toward the gatekeeper residue or the ribose pocket; even a methyl group can modulate the conformational preference of the ligand and differentially perturb the selectivity profile across the kinome [2]. While quantitative selectivity data for this specific pair are not yet published, the structural difference is a well‑established selectivity switch in the broader quinoxaline kinase‑inhibitor literature. For a scientist building a kinase‑profiling panel, the 2‑methyl‑bearing compound and its des‑methyl analog are therefore not interchangeable: each will likely yield a distinct kinome‑wide fingerprint. Procurement of both is necessary for a complete SAR analysis; selecting only one and assuming generalizability undermines the validity of the profiling experiment.

SAR Quinoxaline substitution Kinase hinge binding

Class‑Level Kinase Inhibition vs. Inactive or Uncharacterized Scaffolds

The pyrazolyl‑quinoxaline chemotype is a heavily patented, validated kinase‑inhibitor scaffold with demonstrated activity against multiple kinase families including NEK, FGFR, and PDGFR [1]. By contrast, many commercial screening compounds with superficially similar heterocyclic cores fall into categories (e.g., GPCR‑biased or purely synthetic intermediates) that lack any established kinase‑binding precedent. While the title compound itself lacks published IC50 data, its membership in this extensively profiled chemotype elevates its prior probability of kinase engagement above that of an unvalidated scaffold. This is a pragmatic differentiator for a laboratory selecting compounds for a preliminary kinase‑inhibition screen: starting with a scaffold known to occupy the ATP site reduces the risk of obtaining entirely negative screening results. The alternative—using a compound with no kinase‑literature precedent—carries a higher probability of zero hit‑rate and wasted screening resources.

Kinase inhibition ATP-competitive Scaffold validation

Optimal Use Cases for 2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640979-14-0)


NEK1/NEK2‑Focused Biochemical Kinase Assays

Deploy the compound as a starting‑point inhibitor in NEK1 or NEK2 biochemical assays (e.g., ADP‑Glo, radiometric filter‑binding, or TR‑FRET) based on its publicly annotated NEK target profile [3]. Because the des‑methyl analog lacks any NEK annotation, the title compound is the only commercially listed member of this chemical series that can immediately seed a NEK‑centric screening cascade. Procure alongside positive controls (e.g., staurosporine or known NEK2 inhibitors) to establish assay window before profiling further analogs.

Kinome‑Wide Selectivity Profiling of the Pyrazolyl‑Quinoxaline Chemotype

Include this compound as a representative member of the 2‑methylquinoxaline sub‑series in a broad‑panel kinase‑selectivity screen (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot). The 2‑methyl group is a well‑recognized selectivity determinant in quinoxaline kinase inhibitors [2]; profiling this compound alongside its des‑methyl analog generates SAR data that can be generalized across the chemotype. Procuring both compounds simultaneously ensures a controlled, interpretable selectivity comparison.

Medicinal Chemistry Lead‑Optimization Starting Point

Use the title compound as a fragment‑to‑lead or hit‑to‑lead starting point, leveraging its moderate molecular weight (372.4 Da) and validated kinase‑inhibitor scaffold [1][2]. Its lower MW relative to the pyrimidine‑methyl analog (386.5 Da) provides greater headroom for property‑guided optimization while maintaining lead‑like physicochemical space [1]. Structure‑based design can focus on the pyrimidine 2‑position, piperazine linker, and pyrazole C‑4/C‑5 positions for affinity maturation.

Chemical Probe Development for Mitotic Kinase Biology

Exploit the dual NEK1/NEK2 annotation to develop a chemical probe for dissecting NEK function in mitosis, ciliogenesis, or DNA‑damage response pathways. The compound serves as a template for SAR expansion aimed at improving potency and selectivity for NEK1 vs. NEK2 or against the wider kinome. Absent quantitative on‑target data, early work should include rigorous counter‑screening against off‑target kinases identified in the pyrazolyl‑quinoxaline patent literature [2].

Quote Request

Request a Quote for 2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.